1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one

Catalog No.
S3258975
CAS No.
2097928-09-9
M.F
C13H15N3OS
M. Wt
261.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)eth...

CAS Number

2097928-09-9

Product Name

1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one

IUPAC Name

1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethanone

Molecular Formula

C13H15N3OS

Molecular Weight

261.34

InChI

InChI=1S/C13H15N3OS/c1-10(17)15-5-7-16(8-6-15)13-11-3-9-18-12(11)2-4-14-13/h2-4,9H,5-8H2,1H3

InChI Key

RSXLCERXDFNGTH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=NC=CC3=C2C=CS3

solubility

not available

Specific Scientific Field Oncology

Summary of the Application

The compound has been designed and synthesized as a potential inhibitor of the EGFR. Overexpression or overactivity of the EGFR has been associated with several types of cancer, making it an attractive target for selective cancer treatments .

Methods of Application or Experimental Procedures

The compound was screened for its inhibitory activity on the EGFR high-expressing human A549 cell line using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). A docking simulation was performed to determine the probable binding models .

Summary of Results or Outcomes

The compound demonstrated potent inhibitory activity (IC50 = 9.68 ± 1.95 μmol·L –1 for A549). The binding sites and modes conformation of the compound were found to be similar to those of gifitinib, a known EGFR inhibitor. The compound was stabilized by hydrogen bond interactions with MET769 .

1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure that combines a thieno[3,2-c]pyridine moiety with a piperazine ring. Its molecular formula is C13H15N3OS, and it has a molecular weight of approximately 261.34 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical for piperazine and thieno[3,2-c]pyridine derivatives. Key types of reactions include:

  • Oxidation: The compound can be oxidized to form corresponding oxides, often using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield different derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound may also engage in nucleophilic substitution reactions, where one functional group is replaced by another, depending on the nucleophile used.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.

1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: There is ongoing research into the potential of thieno[3,2-c]pyridine derivatives in cancer therapy.
  • Neurological Effects: Given the piperazine component, there may be implications for neurological activity, possibly influencing serotonin receptors.

The synthesis of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available precursors such as thieno[3,2-c]pyridine derivatives and piperazine.
  • Condensation Reactions: Initial condensation between the thieno[3,2-c]pyridine and piperazine forms an intermediate.
  • Functionalization: Subsequent steps involve introducing the ethanone group through various functionalization techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The compound has potential applications in several fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structural properties may be useful in creating novel materials with specific functionalities.
  • Research Tools: It can be utilized in biological research to study enzyme interactions or receptor binding.

Studies on the interaction of 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with various receptors and enzymes, potentially modulating their activity. Detailed interaction studies help elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one. These include:

Compound NameMolecular FormulaKey Features
4-(Piperazin-1-yl)thieno[3,2-c]pyridineC11H13N3SLacks ethanone group; potential antimicrobial activity
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-oneC11H15N3OSimilar piperazine structure; studied for neurological effects
TrelanserinC24H24FN5O2SMore complex structure; known for serotonin receptor antagonism

Uniqueness

What distinguishes 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one from other similar compounds is its unique combination of the thieno[3,2-c]pyridine core and the piperazine ring with an ethanone moiety. This specific arrangement may confer distinct biological activities and chemical properties that make it a valuable candidate for further research and development in medicinal chemistry and related fields.

XLogP3

1.6

Dates

Last modified: 08-19-2023

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